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Compound of Interest

Compound Name: N-Methyl-2-morpholinoethanamine

Cat. No.: B1283371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-
Methyl-2-morpholinoethanamine (CAS No. 41239-40-1), a molecule of interest in

pharmaceutical and chemical research. Due to the limited availability of directly published

experimental spectra for this specific compound, this document presents a predicted

spectroscopic profile based on the analysis of structurally related compounds. The data herein

is intended to serve as a reference for researchers in the synthesis, identification, and

characterization of N-Methyl-2-morpholinoethanamine.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for N-Methyl-2-morpholinoethanamine. These

predictions are derived from the known spectral characteristics of the morpholine moiety, the N-

methyl group, and the ethylamine linker found in similar molecules.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.70 t 4H O-(CH₂)₂-N

~ 2.70 t 2H N-CH₂-CH₂-NH

~ 2.50 t 2H N-CH₂-CH₂-NH

~ 2.45 t 4H O-(CH₂)₂-N-(CH₂)₂

~ 2.30 s 3H N-CH₃

~ 1.50 br s 1H NH

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~ 67.0 CH₂-O

~ 58.0 CH₂-N (ethyl)

~ 54.0 CH₂-N (morpholine)

~ 48.0 CH₂-NH

~ 36.0 N-CH₃

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 Weak-Medium
N-H Stretch (Secondary

Amine)

2950-2800 Strong C-H Stretch (Aliphatic)

~ 1450 Medium C-H Bend (Scissoring)

~ 1115 Strong C-O-C Stretch (Ether)

~ 1070 Strong C-N Stretch
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Predicted Mass Spectrometry (MS) Data - Electron
Ionization (EI)

m/z Relative Intensity Assignment

144 Moderate [M]⁺ (Molecular Ion)

100 High [M - CH₂=NCH₃]⁺

86 High [Morpholine-CH₂]⁺

58 High [CH₂=N(H)CH₃]⁺

44 Moderate [CH₂=NHCH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a small organic molecule like N-Methyl-2-morpholinoethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of N-Methyl-2-morpholinoethanamine would be

dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing

0.03% v/v tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra

would be recorded on a 400 MHz spectrometer. For ¹H NMR, a standard pulse sequence with a

spectral width of 16 ppm and a relaxation delay of 1 second would be used. For ¹³C NMR, a

proton-decoupled pulse sequence with a spectral width of 220 ppm and a relaxation delay of 2

seconds would be employed. Data processing would involve Fourier transformation, phase

correction, and baseline correction.

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid

sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the

range of 4000-400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹. A background

spectrum of the clean ATR crystal would be recorded and subtracted from the sample

spectrum.
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Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer with an electron ionization

(EI) source. A dilute solution of the sample in a volatile solvent like methanol or

dichloromethane would be introduced into the instrument via a direct insertion probe or a gas

chromatograph. The EI source would be operated at 70 eV. The mass analyzer would scan a

mass-to-charge (m/z) range of 40-400 amu.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of N-
Methyl-2-morpholinoethanamine.
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Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of N-Methyl-2-
morpholinoethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283371#spectroscopic-data-nmr-ir-ms-of-n-methyl-
2-morpholinoethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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